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Compound of Interest

Compound Name: JG-365

Cat. No.: B1672832

In-Depth Technical Guide: JG-365

For Researchers, Scientists, and Drug Development Professionals

Abstract

JG-365 is a potent inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme
essential for the viral life cycle. This document provides a comprehensive technical overview of
JG-365, including its chemical properties, mechanism of action, and available biological data.
Detailed experimental methodologies for relevant assays are also presented to facilitate further
research and development.

Chemical Properties

JG-365 is a peptidomimetic compound featuring a hydroxyethylamine isostere, a common
structural motif in HIV protease inhibitors. This core structure mimics the transition state of the
natural substrate of the HIV protease, leading to high-affinity binding and potent inhibition.
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Property Value Reference
CAS Number 132748-20-0 [11[2]
Molecular Formula C42H68N80O11 [1][2]
Molecular Weight 861.04 g/mol [11[2]
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Synonyms JG365 [1][2]

Mechanism of Action

JG-365 functions as a competitive inhibitor of the HIV-1 protease. The HIV protease is an
aspartic protease responsible for cleaving newly synthesized viral polyproteins (Gag and Gag-
Pol) into mature, functional proteins and enzymes. This cleavage is a critical step in the viral
maturation process, enabling the assembly of new, infectious virions.

By binding to the active site of the HIV protease, JG-365 prevents the processing of these
polyproteins, leading to the production of immature, non-infectious viral particles. The
hydroxyethylamine moiety of JG-365 is crucial for its inhibitory activity, as it mimics the
tetrahedral transition state of the peptide bond cleavage reaction catalyzed by the protease.

Signaling Pathway

The primary mechanism of action of JG-365 is the direct inhibition of the HIV protease enzyme,
which is a key component of the viral replication cycle. This action is intracellular, occurring
within HIV-infected cells where viral proteins are being synthesized. The inhibition of the
protease disrupts the viral maturation process.
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Caption: Inhibition of HIV Protease by JG-365.

Biological Activity
Enzymatic Activity

JG-365 is a highly potent inhibitor of HIV-1 protease.

Parameter Value Reference

Ki 0.24 nM

No publicly available peer-reviewed data for IC50 values in cell-based assays were found at
the time of this writing.

Experimental Protocols
HIV-1 Protease Enzymatic Assay (General Protocol)

This protocol is a representative method for determining the inhibitory activity of compounds
against HIV-1 protease. The specific conditions used for JG-365 may have varied.

Objective: To determine the Ki of an inhibitor for HIV-1 protease.

Materials:
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e Recombinant HIV-1 Protease

e Fluorogenic peptide substrate (e.g., Arg-Val-Nle-(p-NO2-Phe)-Glu-Ala-Nle-NH2)

o Assay Buffer: 50 mM MES, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT, and 10% glycerol.
o Test compound (JG-365)

o 96-well black microplates

e Fluorescence plate reader

Procedure:

o Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

» Serially dilute the test compound in Assay Buffer to achieve a range of concentrations.

e In a 96-well plate, add the diluted test compound to the appropriate wells. Include wells for a
positive control (no inhibitor) and a negative control (no enzyme).

e Add the HIV-1 protease to all wells except the negative control.
 Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
« Initiate the reaction by adding the fluorogenic substrate to all wells.

e Immediately measure the fluorescence intensity at appropriate excitation and emission
wavelengths in a kinetic mode for a set period (e.g., 30 minutes).

» Calculate the initial reaction velocities from the linear portion of the fluorescence versus time

curves.

o Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the
inhibitor concentration and fitting the data to a dose-response curve.

» Calculate the Ki value using the Cheng-Prusoff equation, taking into account the
concentration and Km of the substrate.
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Caption: Workflow for HIV-1 Protease Enzymatic Assay.

Antiviral Cell-Based Assay (General Protocol)

This protocol outlines a general method for assessing the antiviral activity of a compound in a
cell culture system.

Objective: To determine the IC50 of a compound against HIV replication in a cellular context.
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Materials:

HIV-permissive cell line (e.g., MT-4, CEM-SS)

HIV-1 viral stock

Cell culture medium

Test compound (JG-365)

96-well cell culture plates

Reagent to quantify cell viability (e.g., MTT, XTT) or viral replication (e.g., p24 ELISA kit)
Procedure:

o Seed the cells in a 96-well plate at a predetermined density.

o Prepare serial dilutions of the test compound in cell culture medium.

o Add the diluted compound to the cells.

« Infect the cells with a known amount of HIV-1. Include uninfected control wells.

 Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 4-7
days).

 After incubation, quantify the extent of viral replication. This can be done by:

o Measuring cell viability: In the presence of an effective antiviral, cells will be protected from
virus-induced cytopathic effects.

o Measuring a viral marker: The amount of a viral protein, such as p24 capsid protein, in the
culture supernatant can be quantified by ELISA.

o Determine the IC50 value by plotting the percentage of inhibition of viral replication against
the logarithm of the compound concentration.
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Synthesis

The synthesis of JG-365 involves multi-step organic synthesis, characteristic of peptidomimetic
compounds. A key step is the stereoselective formation of the hydroxyethylamine core. While a
specific, detailed synthesis for JG-365 is not readily available in the public domain, the general
approach for synthesizing hydroxyethylamine-based HIV protease inhibitors involves the
coupling of protected amino acid fragments and the introduction of the hydroxyethylamine
isostere, often derived from a chiral amino alcohol precursor.

Conclusion

JG-365 is a potent, peptidomimetic inhibitor of HIV-1 protease. Its high affinity for the enzyme,
as indicated by its low nanomolar Ki value, establishes it as a significant compound in the study
of HIV therapeutics. Further investigation into its cellular activity, pharmacokinetic properties,
and resistance profile is warranted to fully elucidate its potential as a drug candidate. The
experimental protocols provided herein offer a foundation for such future studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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